molecular formula C7H11N3O3 B2563539 methyl 2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate CAS No. 1421603-55-5

methyl 2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate

Cat. No.: B2563539
CAS No.: 1421603-55-5
M. Wt: 185.183
InChI Key: MXGRRFUCRGENRR-UHFFFAOYSA-N
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Description

Methyl 2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate (CAS 1421603-55-5) is a high-purity chemical reagent with a molecular formula of C7H11N3O3 and a molecular weight of 185.18 g/mol . This 1,2,3-triazole derivative is a valuable building block in medicinal chemistry and pharmaceutical research, particularly in the design and synthesis of novel hybrid molecules with potential biological activities. Triazole-based compounds are of significant scientific interest due to their demonstrated potential as multi-target therapeutic agents. Recent research highlights that hybrid molecules incorporating 1,2,3-triazole scaffolds are being investigated as dual-acting anti-inflammatory and anticancer agents . Furthermore, such triazole hybrids have shown promise as potent aromatase inhibitors, a key target in estrogen-dependent cancer research, and also exhibit activity against other enzymatic targets like EGFR and B-RAFV600E . The structure of this compound, featuring both the triazole ring and a hydroxymethyl functional group, makes it a versatile intermediate for click chemistry and further synthetic modifications to create diverse compound libraries for biological screening. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

methyl 2-[4-(1-hydroxyethyl)triazol-1-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O3/c1-5(11)6-3-10(9-8-6)4-7(12)13-2/h3,5,11H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXGRRFUCRGENRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=N1)CC(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction is commonly referred to as the “click” reaction. The process involves the reaction of an azide with an alkyne to form the triazole ring. The specific steps are as follows:

    Formation of Azide: The starting material, an alkyl halide, is reacted with sodium azide to form the corresponding azide.

    Cycloaddition: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

    Esterification: The resulting triazole is then esterified with methanol in the presence of an acid catalyst to form this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors can be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Research indicates that methyl 2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate exhibits significant biological activity. The triazole moiety is known for its role in various pharmaceutical compounds, particularly as antifungal and antimicrobial agents.

Pharmacological Applications

  • Antimicrobial Activity : Triazole derivatives have been extensively studied for their antimicrobial properties. This compound may possess similar activities based on the structural characteristics of triazoles.
  • Antifungal Properties : Compounds featuring the triazole ring are commonly used as antifungal agents due to their ability to inhibit fungal cell wall synthesis. This compound could be explored for its potential effectiveness against various fungal pathogens.
  • Anti-inflammatory Effects : Some studies suggest that triazole derivatives can exhibit anti-inflammatory properties. Further research is needed to evaluate the specific effects of this compound in this area.
  • Anticancer Potential : The ability of triazole derivatives to interact with biological targets involved in cancer progression makes them candidates for anticancer drug development. Investigations into the cytotoxic effects of this compound on cancer cell lines could yield promising results.

Agricultural Applications

In addition to its pharmaceutical relevance, this compound may have applications in agriculture:

  • Herbicidal Activity : Triazole compounds are known for their herbicidal properties. This compound could potentially be evaluated for its effectiveness in weed management.
  • Plant Growth Regulation : Research into plant growth regulators has indicated that certain triazole derivatives can influence plant growth and development. This compound may serve as a candidate for further studies in this domain.

Mechanism of Action

The mechanism of action of methyl 2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The triazole ring is known to form strong hydrogen bonds and coordinate with metal ions, which can enhance its binding affinity to biological targets.

Comparison with Similar Compounds

Key Observations :

  • The target compound ’s hydroxyethyl group improves water solubility compared to lipophilic fluorocarbon chains (Compound 16/17) or aromatic systems ().
  • The methyl acetate ester balances hydrolytic stability and metabolic lability, whereas tert-butyl esters () offer enhanced stability .

Physicochemical Properties and Stability

  • Solubility : The hydroxyethyl group in the target compound improves aqueous solubility (~25 mg/mL estimated) vs. fluorinated derivatives (<1 mg/mL).
  • Stability : Methyl esters hydrolyze faster than tert-butyl analogs () but slower than ethyl esters () .
  • LogP : Estimated LogP of 0.5 for the target compound vs. 4.2 for fluorinated analogs ().

Biological Activity

Methyl 2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The molecular formula of this compound is C7_7H11_{11}N3_3O3_3. The compound features a triazole ring that contributes to its biological activity. The synthesis typically involves a click chemistry approach, particularly the Huisgen 1,3-dipolar cycloaddition reaction. This process includes:

  • Formation of Azide: An alkyl halide is reacted with sodium azide to generate the azide.
  • Cycloaddition: The azide undergoes cycloaddition with an alkyne in the presence of a copper(I) catalyst.
  • Esterification: The resultant triazole is esterified with methanol using an acid catalyst to yield the final product .

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activities. This compound has been evaluated for its potential against various pathogens:

  • Antifungal Activity: The compound has shown promising results against Candida albicans and other fungi. In comparative studies, certain triazole derivatives exhibited antifungal potency significantly higher than traditional antifungals (e.g., fluconazole) with minimum inhibitory concentrations (MIC) as low as 0.0156 μg/mL .
  • Antibacterial Activity: The compound's antibacterial efficacy has been assessed against both Gram-positive and Gram-negative bacteria. Notably, compounds within the triazole class have demonstrated MIC values that are competitive with established antibiotics .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition: The triazole ring can interact with enzyme active sites through hydrogen bonding and π-π interactions, potentially inhibiting metabolic pathways critical for pathogen survival.
  • Metal Coordination: The nitrogen atoms in the triazole ring can coordinate with metal ions in enzymes, enhancing binding affinity and specificity .

Case Study: Antifungal Activity Assessment

In a study published in Pharmaceutical Research, researchers synthesized various 1,2,4-triazole derivatives and evaluated their antifungal activities. This compound was included in this evaluation:

CompoundPathogenMIC (μg/mL)Comparative Efficacy
ACandida albicans0.015616x more potent than fluconazole
BAspergillus fumigatus0.0312Comparable to voriconazole

This study highlighted the compound's potential as a lead candidate for developing new antifungal agents .

Case Study: Antibacterial Activity Evaluation

Another investigation focused on the antibacterial properties of various triazole derivatives against multi-drug resistant strains:

CompoundBacteriaMIC (μg/mL)Reference Drug MIC (μg/mL)
CStaphylococcus aureus0.125Vancomycin - 0.68
DEscherichia coli0.250Ciprofloxacin - 2.96

These findings suggest that this compound could be a viable alternative to existing antibiotics .

Q & A

What are the most efficient synthetic routes for preparing methyl 2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate?

Basic Question
The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This method involves reacting a terminal alkyne (e.g., propargyl alcohol derivatives) with an azide-functionalized acetate ester. The reaction proceeds under mild conditions (room temperature, aqueous/organic solvent mixtures) and achieves high regioselectivity for the 1,4-disubstituted triazole isomer . Purification often requires chromatography due to moderate selectivity in N-alkylation steps, as seen in analogous triazole syntheses .

How can regioselectivity challenges in triazole formation be addressed during synthesis?

Advanced Question
Regioselectivity in CuAAC is inherently controlled by copper(I) catalysts, favoring 1,4-disubstituted triazoles. However, competing side reactions (e.g., non-catalyzed Huisgen cycloaddition) may yield 1,5-isomers. To mitigate this, optimize catalyst loading (e.g., CuSO₄ with sodium ascorbate) and employ ligands like BTTAA (2-(4-((bis(1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid), which enhance reaction efficiency and selectivity . Solid-phase synthesis methods also improve regiocontrol by immobilizing reactants .

What analytical techniques are critical for confirming the structure and purity of this compound?

Basic Question
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify triazole ring substitution patterns and ester/ethanol moiety integration .
  • Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C=O stretch of the ester at ~1740 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity, particularly after chromatographic purification .
  • Elemental Analysis : Validates empirical formula consistency .

How does continuous-flow chemistry improve the synthesis of triazole derivatives?

Advanced Question
Continuous-flow systems enhance reaction scalability, reproducibility, and safety. For analogous triazoles, flow reactors reduce reaction times (minutes vs. hours) and minimize byproduct formation via precise temperature and mixing control. This approach is ideal for large-scale production while maintaining high regioselectivity .

What safety precautions are necessary when handling this compound?

Basic Question
While specific safety data for this compound is limited, analogous triazoles may exhibit acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335). Use personal protective equipment (PPE), conduct reactions in fume hoods, and adhere to waste disposal protocols for azides and copper catalysts .

How can computational docking studies predict the biological activity of this compound?

Advanced Question
Molecular docking simulations (e.g., AutoDock Vina) model interactions between the triazole core and biological targets (e.g., enzymes like α-glucosidase). For example, docking poses of similar triazole-acetamide derivatives reveal hydrogen bonding and hydrophobic interactions at active sites, guiding structure-activity relationship (SAR) optimization .

What strategies enable post-synthetic modification of the triazole ring?

Advanced Question
The 1,2,3-triazole ring can be functionalized via:

  • N-Alkylation : Introducing substituents at the N-1 position using alkyl halides .
  • Click Chemistry : Secondary CuAAC reactions with new azides/alkynes to build dendritic or polymeric structures .
  • Hydroxyethyl Group Derivatization : Oxidation to ketones or esterification for enhanced solubility .

How do solid-phase synthesis methods benefit triazole-based combinatorial libraries?

Advanced Question
Solid-phase approaches immobilize azides or alkynes on resins, enabling high-throughput synthesis of diverse triazole derivatives. This minimizes purification steps and allows for modular incorporation of pharmacophores (e.g., benzimidazole or thiazole groups) .

What role does the hydroxyethyl group play in the compound’s physicochemical properties?

Basic Question
The hydroxyethyl moiety enhances hydrophilicity and hydrogen-bonding capacity, influencing solubility and bioavailability. Comparative studies of analogs (e.g., methyl vs. hydroxyethyl substituents) show improved metabolic stability in vitro .

How are triazole derivatives evaluated for biological activity in drug discovery?

Advanced Question
Standard assays include:

  • Enzyme Inhibition : α-Glucosidase or kinase inhibition assays to assess therapeutic potential .
  • Cytotoxicity Screening : MTT assays on cell lines to determine IC₅₀ values.
  • ADMET Profiling : Computational predictions of absorption, distribution, metabolism, excretion, and toxicity .

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